molecular formula C16H23NO2S B4970282 ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate

ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate

Cat. No. B4970282
M. Wt: 293.4 g/mol
InChI Key: QZZGTUAEEKDSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to possess antioxidant activity and to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate in lab experiments is its potential use in the development of novel anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate. One of the potential future directions is the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Furthermore, more research is needed to explore the potential use of this compound in the treatment of viral and bacterial infections.

Synthesis Methods

Ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate can be synthesized by the reaction of 4-(methylthio)benzyl chloride with piperidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-3-19-16(18)15-6-4-5-11-17(15)12-13-7-9-14(20-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGTUAEEKDSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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